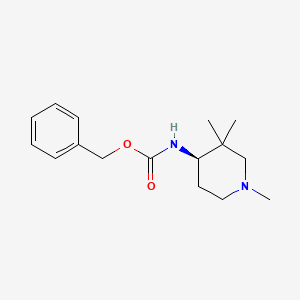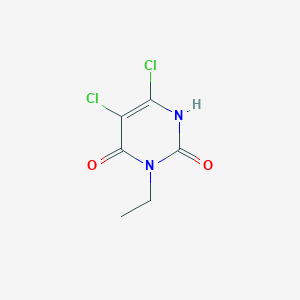
5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound characterized by a pyrimidine ring substituted with chlorine atoms at the 5 and 6 positions, and an ethyl group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione typically involves the chlorination of 3-ethylpyrimidine-2,4(1H,3H)-dione. One common method includes:
Starting Material: 3-ethylpyrimidine-2,4(1H,3H)-dione.
Chlorinating Agent: Chlorine gas or a chlorinating reagent such as phosphorus pentachloride (PCl5).
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective chlorination at the 5 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistent product quality.
化学反応の分析
Types of Reactions
Substitution Reactions: The chlorine atoms in 5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in solvents like ethanol or dimethyl sulfoxide (DMSO) under mild heating conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 5,6-diamino-3-ethylpyrimidine-2,4(1H,3H)-dione or 5,6-dithio-3-ethylpyrimidine-2,4(1H,3H)-dione.
Oxidation Products: Oxidation can lead to the formation of pyrimidine derivatives with additional functional groups.
Reduction Products: Reduction typically results in the removal of chlorine atoms, yielding simpler pyrimidine derivatives.
科学的研究の応用
Chemistry
In chemistry, 5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione is used as an intermediate in the synthesis of more complex heterocyclic compounds
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antiviral, antibacterial, and anticancer agents. The presence of chlorine atoms enhances the compound’s ability to interact with biological targets, increasing its efficacy.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers with unique properties.
作用機序
The mechanism of action of 5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione and its derivatives involves interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms enhance binding affinity through halogen bonding, while the ethyl group provides hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
5,6-Dichloropyrimidine-2,4(1H,3H)-dione: Lacks the ethyl group at the 3 position, resulting in different reactivity and applications.
3-Ethylpyrimidine-2,4(1H,3H)-dione: Lacks the chlorine atoms, making it less reactive in substitution reactions.
5-Chloro-3-ethylpyrimidine-2,4(1H,3H)-dione: Contains only one chlorine atom, leading to different chemical behavior.
Uniqueness
5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chlorine atoms and the ethyl group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its analogs.
特性
分子式 |
C6H6Cl2N2O2 |
|---|---|
分子量 |
209.03 g/mol |
IUPAC名 |
5,6-dichloro-3-ethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H6Cl2N2O2/c1-2-10-5(11)3(7)4(8)9-6(10)12/h2H2,1H3,(H,9,12) |
InChIキー |
MLNCHQNQEIOSDN-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C(=C(NC1=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



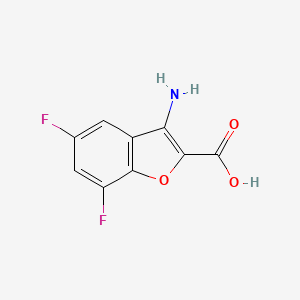
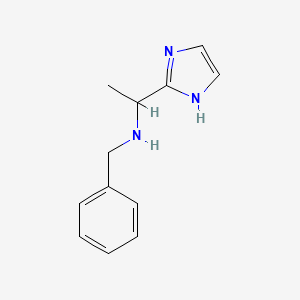

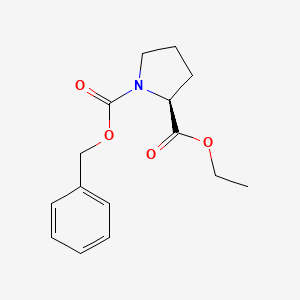
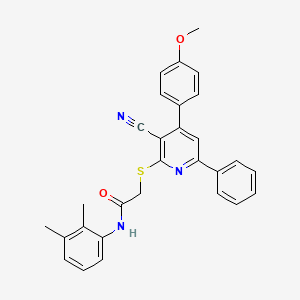
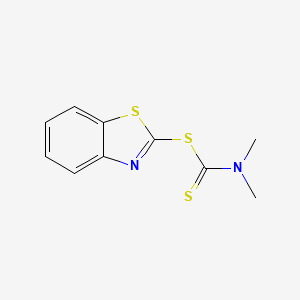
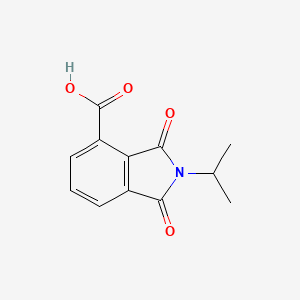
![2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11775892.png)
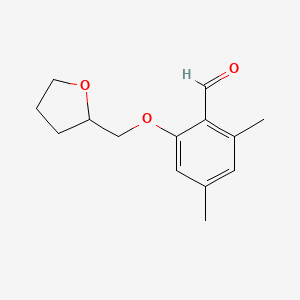
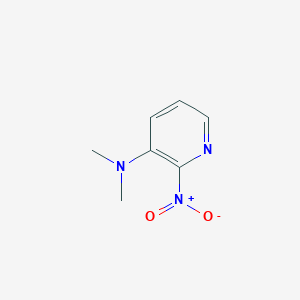
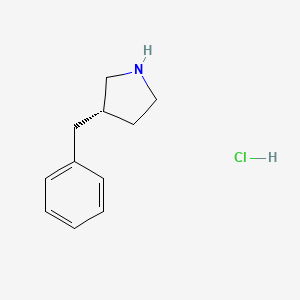
![4-Bromo-2-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11775908.png)
